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Executive Summary

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily prescribed for
the management of type 2 diabetes mellitus. Beyond its glucose-lowering effects, a substantial
body of evidence reveals that canagliflozin exerts significant off-target effects on mitochondrial
function and biogenesis. These effects are largely independent of SGLT2 inhibition and are
observed at clinically relevant concentrations.[1][2] This technical guide provides an in-depth
analysis of the molecular mechanisms, quantitative effects, and key experimental protocols
used to elucidate canagliflozin's impact on mitochondria. The primary mechanisms involve the
direct inhibition of mitochondrial complex | of the electron transport chain, leading to the
activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3] This
activation subsequently promotes mitochondrial biogenesis and enhances cellular energy
homeostasis through the SIRT1/PGC-1a axis.[4][5][6]

Impact on Mitochondrial Function

Canagliflozin directly interacts with the mitochondrial respiratory chain, leading to a cascade of
events that alter cellular bioenergetics, oxidative stress, and ion homeostasis.

Inhibition of Mitochondrial Respiratory Complex |
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The most well-documented direct mitochondrial effect of canagliflozin is the inhibition of
Complex | (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC).[1][3][7]
This action is not a class effect for all SGLT2 inhibitors; other gliflozins like dapagliflozin and
empagliflozin show little to no significant inhibition of complex | at comparable concentrations.

[1]81e]

The inhibition of complex | by canagliflozin disrupts the flow of electrons, leading to a
decrease in mitochondrial respiration and oxygen consumption.[3][10] This impairment in the
ETC results in reduced ATP synthesis and an increase in the cellular AMP/ATP and ADP/ATP
ratios.[1][2] This shift in the cellular energy state is a critical trigger for the activation of the
energy-sensing kinase, AMPK_.[1][11] Furthermore, canagliflozin has been shown to inhibit
mitochondrial glutamate dehydrogenase (GDH) in human renal tubular cells, which can impair
the replenishment of tricarboxylic acid (TCA) cycle metabolites via glutamine, a process known
as anaplerosis.[7][8][12]

Modulation of Oxidative Stress

Mitochondrial dysfunction is a primary source of reactive oxygen species (ROS).[13] By
modulating mitochondrial activity, canagliflozin has demonstrated complex effects on oxidative
stress. In some contexts, particularly under high-glucose conditions, canagliflozin attenuates
mitochondrial ROS production.[14][15] This protective effect is linked to the restoration of
mitochondrial membrane potential and the enhancement of antioxidant enzyme activities, such
as superoxide dismutase (SOD) and catalase (CAT).[15][16] In diabetic models, canagliflozin
treatment has been shown to relieve oxidative stress and improve cardiac mitochondrial
homeostasis.[13][17]

Effects on Mitochondrial Dynamics

Mitochondrial dynamics, the balance between mitochondrial fusion and fission, are crucial for
maintaining a healthy mitochondrial network. Recent studies indicate that canagliflozin can
modulate these processes. In adipose tissue of db/db mice, canagliflozin was found to
increase the expression of mitochondrial fusion-related factors while reducing the levels of
fission markers, promoting a healthier, more interconnected mitochondrial phenotype.[18] This
shift towards fusion is associated with the browning of visceral adipose tissue and enhanced
thermogenesis.[18]
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Impact on Mitochondrial Biogenesis

Canagliflozin promotes the generation of new mitochondria, a process known as mitochondrial
biogenesis, primarily through the activation of the AMPK-Sirt1-PGC-1a signaling pathway.[4][6]

This is a key compensatory mechanism that enhances the cell's capacity for energy production

in response to the initial inhibition of mitochondrial respiration.

AMPK Activation

As previously mentioned, canagliflozin's inhibition of complex | leads to an increased
AMP/ATP ratio, which is a potent allosteric activator of AMPK.[1][2] This activation occurs at
canagliflozin concentrations measured in the plasma of patients during clinical trials.[1]
Activated AMPK acts as a master regulator of cellular metabolism, initiating signaling cascades
that promote energy production and inhibit anabolic processes like lipid synthesis.[1][11]

The SIRT1/PGC-1a Axis

Once activated, AMPK can increase the cellular levels of NAD+, which in turn activates Sirtuin
1 (SIRT1), a NAD+-dependent deacetylase.[4][19] SIRT1 subsequently deacetylates and
activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1a).
[4][5] PGC-1a is the master regulator of mitochondrial biogenesis.[4] Activated PGC-1a co-
activates nuclear respiratory factors (NRF-1 and NRF-2), which then stimulate the expression
of mitochondrial transcription factor A (TFAM).[4] TFAM is essential for the replication and
transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new
mitochondria.[4][20] Studies have shown that canagliflozin treatment significantly increases
the expression of PGC-1a and its downstream targets, including NRF-1 and TFAM.[4]

Click to download full resolution via product page
Caption: Canagliflozin's core mitochondrial signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo
studies on canagliflozin's mitochondrial effects.
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Table 1: Inhibition of Mitochondrial Function

Canagliflozin Observed
Parameter Model System Reference
Conc. Effect
. Inhibition of
Complex | Permeabilized  ~20-30 yM
— Oxygen [3]
Respiration PC3 Cells (IC50) .
Consumption
Oxygen
Consumption HUVECs 100 uM ~60% decrease 9]
Rate (OCR)
Oxygen
Consumption C2C12 Myotubes 100 uM ~60% decrease [21]
Rate (OCR)
Cellular ATP Prostate Cancer Significant
30 uM ) [3]
Levels Cells reduction

| Mitochondrial ROS | Human Cardiac Fibroblasts | 100 nM | Attenuated high-glucose induced
production |[14] |

Table 2: Induction of Mitochondrial Biogenesis & Signaling
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Observed
. Canagliflozin Effect
Gene/Protein Model System . Reference
Conc. (mRNA/Protein
Level)

Mouse Liver o

p-AMPK L 100 mg/kg Activation [1]
(in vivo)
White Adipose 8 weeks )

p-AMPK ] o Upregulation [4]
Tissue (in vivo) treatment
White Adipose 8 weeks Increased

SIRT1 . o _ [4]
Tissue (in vivo) treatment expression
Primary Significantly

PGC-1a Subcutaneous 10 uM increased [4]
Adipocytes expression
Primary Significantly

PGC-1p3 Subcutaneous 10 uM increased [4]
Adipocytes expression
Primary Significantly

NRF-1 Subcutaneous 10 uM increased [4]
Adipocytes expression
Primary Significantly

TFAM Subcutaneous 10 uM increased [4]
Adipocytes expression

| mtDNA Content | Primary Subcutaneous Adipocytes | 10 uM | Significantly increased |[4][22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summarized protocols for key experiments used to assess canagliflozin's effects on
mitochondria.

Measurement of Oxygen Consumption Rate (OCR)
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This protocol is based on the use of a Seahorse XFp/XFe Analyzer to measure mitochondrial
respiration in real-time.

e Cell Seeding: Plate cells (e.g., C2C12 myotubes, HUVECS, or primary adipocytes) in a
Seahorse XF cell culture microplate at a predetermined optimal density and allow them to
adhere overnight.

o Treatment: Treat cells with the desired concentration of canagliflozin (e.g., 10-100 uM) or
vehicle control for a specified duration (e.g., 24-48 hours) in a CO2 incubator.

o Assay Preparation: One hour prior to the assay, replace the culture medium with Seahorse
XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine, and
incubate the plate at 37°C in a non-CO2 incubator.

 Instrument Calibration: Calibrate the Seahorse XF sensor cartridge according to the
manufacturer's instructions.

o Mitochondrial Stress Test: Load the calibrated sensor cartridge with compounds that
modulate mitochondrial function, typically including:

o Port A: Oligomycin (ATP synthase inhibitor)
o Port B: FCCP (a protonophore that uncouples respiration)
o Port C: Rotenone/Antimycin A (Complex | and Il inhibitors)

o Data Acquisition: Place the cell culture plate into the Seahorse XF Analyzer and initiate the
assay protocol. The instrument will sequentially inject the compounds and measure OCR at
multiple time points.

o Data Analysis: Normalize OCR data to cell number or protein content. Calculate key
parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-
mitochondrial oxygen consumption.
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Caption: Workflow for a Seahorse XF Mitochondrial Stress Test.
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Western Blotting for Signaling Proteins

This protocol is used to quantify the expression levels of key proteins in the mitochondrial
biogenesis pathway (e.g., p-AMPK, PGC-1a, TFAM).

Cell Lysis: After treatment with canagliflozin, wash cells with ice-cold PBS and lyse them
using RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford protein assay.

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of
protein (e.g., 20-30 pg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate
proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane using a wet or semi-dry transfer system.

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin
(BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to
prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the
target protein (e.g., rabbit anti-p-AMPK) diluted in blocking buffer, typically overnight at 4°C
with gentle agitation.

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST.
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-
rabbit IgG) for 1 hour at room temperature.

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to
the membrane and visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the
target protein signal to a loading control (e.g., B-actin or B-tubulin).[13]

Quantitative Real-Time PCR (qRT-PCR)
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This protocol is used to measure the mRNA expression levels of genes involved in
mitochondrial biogenesis.

» RNA Extraction: Following canagliflozin treatment, extract total RNA from cells or tissues
using a TRIzol-based method or a commercial RNA extraction Kit.

o RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280
ratio) using a spectrophotometer (e.g., NanoDrop).

o cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 pg) into
complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random
primers.

o (PCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and
reverse primers for the gene of interest (e.g., Ppargcla, Nrfl, Tfam), and a SYBR Green or
TagMan-based gPCR master mix.

e Thermocycling: Run the reaction on a real-time PCR machine with an appropriate cycling
protocol (denaturation, annealing, extension).

o Data Analysis: Determine the cycle threshold (Ct) value for each gene. Calculate the relative
gene expression using the AACt method, normalizing the expression of the target gene to a
stable housekeeping gene (e.g., Actb or Gapdh).[4]

Conclusion and Future Directions

Canagliflozin uniquely impacts mitochondrial function and biogenesis through mechanisms
independent of its SGLT2 inhibitory action. The primary initiating event is the inhibition of
mitochondrial complex I, which triggers a robust, compensatory activation of the AMPK-Sirt1-
PGC-1a signaling pathway, ultimately promoting the creation of new mitochondria.[1][4][6] This
dual action—a mild, acute inhibition of respiration followed by a chronic enhancement of
mitochondrial capacity—may underlie some of canagliflozin's observed cardiovascular and
renal protective benefits.

Future research should focus on further delineating the long-term consequences of complex |
inhibition in different tissues and patient populations. Investigating the interplay between
canagliflozin's effects on mitochondrial dynamics, mitophagy, and biogenesis will provide a
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more complete picture of its role in maintaining mitochondrial homeostasis.[18][20]
Understanding these off-target effects is critical for drug development professionals seeking to
leverage these mechanisms for therapeutic benefit in a range of metabolic and cardiovascular
diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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